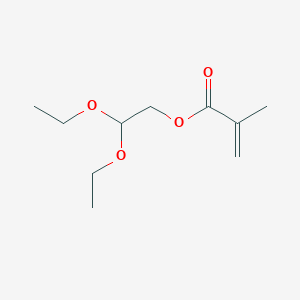
7-Chloro-4-methoxyazaindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a chlorine atom at the 7th position and a methoxy group at the 4th position makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxyazaindole typically involves the cyclization of appropriate precursors. One common method includes the use of 2-chloro-4-methoxyaniline as a starting material. This compound undergoes a cyclization reaction with hydrazine hydrate in the presence of a suitable catalyst, such as copper acetate, under reflux conditions to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 7-Chloro-4-methoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted indazole.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 7-chloro-4-formyl-1H-indazole or 7-chloro-4-carboxy-1H-indazole.
Reduction: Formation of 4-methoxy-1H-indazole.
Substitution: Formation of 7-amino-4-methoxy-1H-indazole or 7-thio-4-methoxy-1H-indazole.
科学研究应用
7-Chloro-4-methoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and phosphatases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 7-Chloro-4-methoxyazaindole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
相似化合物的比较
4-Methoxy-1H-indazole: Lacks the chlorine atom at the 7th position, resulting in different reactivity and biological activity.
7-Chloro-1H-indazole: Lacks the methoxy group at the 4th position, affecting its chemical properties and applications.
4,7-Dichloro-1H-indazole:
Uniqueness: 7-Chloro-4-methoxy-1H-indazole is unique due to the combined presence of both the chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
7-chloro-4-methoxy-1H-indazole |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(9)8-5(7)4-10-11-8/h2-4H,1H3,(H,10,11) |
InChI 键 |
BKEOZGIGNRKVFZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=NNC2=C(C=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-thieno[3,2-b]pyridin-5-ylethanol](/img/structure/B8654544.png)


![2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine](/img/structure/B8654581.png)




![2-[(Diethylamino)methyl]cyclohexanone](/img/structure/B8654617.png)
![3-Methyl-N-{[(pent-4-en-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8654627.png)
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B8654629.png)



